molecular formula C17H18N2O6S B11502852 4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11502852
M. Wt: 378.4 g/mol
InChI Key: KKIKJHGWFJNGAX-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetrahydrothienyl group and an isoindolyl propanoate moiety, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multiple steps, including the formation of the tetrahydrothienyl group and the isoindolyl propanoate moiety. Common synthetic routes may involve the use of starting materials such as tetrahydrothiophene and phthalic anhydride, followed by esterification and amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(Methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene derivatives: Compounds with similar tetrahydrothienyl groups.

    Isoindole derivatives: Compounds containing the isoindolyl moiety.

Uniqueness

4-[(Methoxycarbonyl)amino]tetrahydrothien-3-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is unique due to its combination of the tetrahydrothienyl and isoindolyl propanoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

[4-(methoxycarbonylamino)thiolan-3-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C17H18N2O6S/c1-24-17(23)18-12-8-26-9-13(12)25-14(20)6-7-19-15(21)10-4-2-3-5-11(10)16(19)22/h2-5,12-13H,6-9H2,1H3,(H,18,23)

InChI Key

KKIKJHGWFJNGAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1CSCC1OC(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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